molecular formula C13H17F2NO B2592584 4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine CAS No. 2329284-26-4

4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Cat. No. B2592584
M. Wt: 241.282
InChI Key: PLDOMYVMLSXJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine” is a chemical compound . It is a useful reactant for the preparation of phenyloxotetrahydrotriazolopyrimidine derivatives as HNE inhibitors .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its Empirical Formula and SMILES string. For “4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine”, the Empirical Formula is C5H9F2N · HCl and the SMILES string is Cl [H].FC1 (F)CCNCC1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by parameters such as melting point, density, and refractive index. For “4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine”, the melting point is 173-177 °C, the density is 1.054 g/mL at 25 °C, and the refractive index is n20/D 1.403 .

Safety And Hazards

The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. For “4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine”, the hazard statements are H225 - H315 - H319 - H335 and the precautionary statements are P210 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4,4-difluoro-1-[(4-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-17-12-4-2-11(3-5-12)10-16-8-6-13(14,15)7-9-16/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDOMYVMLSXJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.